molecular formula C32H43N5O11 B13401045 Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC

Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC

Cat. No.: B13401045
M. Wt: 673.7 g/mol
InChI Key: QMXIJZDGCJEANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC is a synthetic fluorogenic peptide substrate containing a racemic mixture (DL-configuration) of amino acids and a C-terminal 7-amino-4-methylcoumarin (AMC) group. The AMC moiety serves as a fluorescent reporter, enabling real-time monitoring of protease activity through cleavage-induced fluorescence emission. The peptide sequence includes valine (Val), glutamic acid (Glu), xi-isoleucine (xiIle, a notation for an isomeric form of isoleucine), and aspartic acid (Asp). The DL-configuration indicates a non-stereospecific design, which may broaden its utility in studying enzymes with relaxed substrate specificity. This compound is primarily used in biochemical assays to characterize proteolytic enzymes, particularly those involved in inflammatory or apoptotic pathways .

Properties

IUPAC Name

4-[(2-acetamido-3-methylbutanoyl)amino]-5-[[1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXIJZDGCJEANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is commonly employed for purification .

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for caspases, which cleave the peptide bond, releasing the fluorogenic AMC (7-amino-4-methylcoumarin) moiety .

Common Reagents and Conditions

Major Products

The major product of the enzymatic reaction is AMC, which fluoresces upon release, allowing for the quantification of enzyme activity .

Scientific Research Applications

Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC is widely used in various fields of scientific research:

Mechanism of Action

The compound functions as a substrate for caspases, enzymes that play a crucial role in the process of apoptosis. Upon recognition by the active site of the caspase, the peptide bond is cleaved, releasing AMC. The released AMC fluoresces, providing a measurable signal that correlates with enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ac-DL-Val-DL-Glu-DL-xiIle-DL-Asp-AMC can be contextualized against related AMC-conjugated peptides. Below is a comparative analysis based on sequence, applications, and commercial availability:

Table 1: Structural and Functional Comparison of AMC-Based Peptide Substrates

Compound Name CAS Number Sequence Key Features Supplier Count Enzymatic Target (Hypothesized)
This compound Not provided DL-Val-DL-Glu-DL-xiIle-DL-Asp Racemic mixture; potential for broad protease screening Not specified Caspases, inflammatory proteases
Ac-Ile-Glu-Pro-Asp-AMC 216757-33-4 Ile-Glu-Pro-Asp L-configuration; caspase-3/7 substrate 7 Caspase-3/7
Ac-Ile-Glu-Thr-Asp-AMC 348079-17-4 Ile-Glu-Thr-Asp L-configuration; caspase-8 substrate (IETD motif) 5 Caspase-8
Z-Leu-Leu-Glu-AMC (LLE-AMC) Not provided Leu-Leu-Glu Calpain substrate; used in neurodegenerative disease research Not specified Calpain
Boc-Leu-Ser-Thr-Arg-AMC (LSTR-AMC) Not provided Leu-Ser-Thr-Arg Trypsin-like protease substrate Not specified Trypsin, thrombin

Key Observations :

Sequence Specificity: The target compound’s unique sequence (Val-Glu-xiIle-Asp) distinguishes it from canonical caspase substrates like Ac-Ile-Glu-Pro-Asp-AMC (caspase-3/7) or Ac-Ile-Glu-Thr-Asp-AMC (caspase-8). In contrast, LLE-AMC (Leu-Leu-Glu) and LSTR-AMC (Leu-Ser-Thr-Arg) target calpain and trypsin-like proteases, respectively, highlighting the role of sequence diversity in substrate specificity .

Stereochemical Configuration: Most commercial AMC substrates (e.g., Ac-Ile-Glu-Pro-Asp-AMC) use L-amino acids, optimizing them for human proteases. The racemic DL-configuration of the target compound may reduce stereochemical specificity, making it suitable for studying bacterial or fungal enzymes with broader substrate tolerance .

Commercial Availability: Ac-Ile-Glu-Pro-Asp-AMC and Ac-Ile-Glu-Thr-Asp-AMC are widely available (7 and 5 suppliers, respectively), reflecting their established roles in apoptosis research.

Further kinetic studies (e.g., $ Km $, $ V{max} $) are needed to validate these hypotheses .

Research Implications and Limitations

  • Strengths: The racemic design of this compound offers flexibility in protease screening, particularly for enzymes with non-canonical substrate preferences.
  • Gaps : Lack of commercial supplier data and explicit enzymatic validation limits its current utility compared to well-characterized analogs like Ac-Ile-Glu-Thr-Asp-AMC .
  • Future Directions: Structural optimization (e.g., switching to L-amino acids) could enhance specificity for human proteases, while comparative kinetic assays would clarify its biological relevance .

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